Thiophene-3,4-dicarbaldehyde

Overview

Description

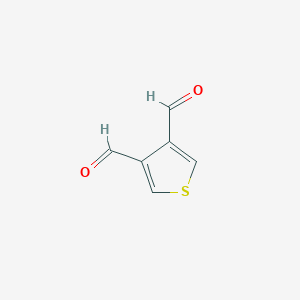

Thiophene-3,4-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C6H4O2S. It is characterized by a thiophene ring substituted with two formyl groups at the 3 and 4 positions.

Mechanism of Action

Target of Action

Thiophene-3,4-dicarbaldehyde, also known as TT, is primarily used in the construction of covalent organic frameworks (COFs) due to its electron-rich properties . These COFs are the primary targets of TT and play a crucial role in various chemical reactions, particularly in photocatalysis .

Mode of Action

TT interacts with its targets through a condensation process, forming thienothiophene-based COFs . These COFs, such as TT-TAPB-COF and TT-TAPT-COF, are constructed by the condensation of TT with other compounds like 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) . The interaction of TT with these compounds results in the formation of highly crystalline COFs .

Biochemical Pathways

The biochemical pathways affected by TT primarily involve the oxidation of sulfides to sulfoxides . TT-based COFs, particularly TT-TAPT-COF, exhibit effective light-triggered charge separation and migration, leading to the oxidation of sulfides with molecular oxygen . This process results in the production of corresponding sulfoxides with excellent conversions and selectivities .

Result of Action

The action of TT results in the formation of highly crystalline COFs that exhibit excellent photocatalytic performance . These COFs, particularly TT-TAPT-COF, demonstrate superior performance in the oxidation of sulfides, producing corresponding sulfoxides with high conversions and selectivities .

Action Environment

The action, efficacy, and stability of TT can be influenced by various environmental factors. For instance, the presence of light is crucial for the photocatalytic performance of TT-based COFs . Additionally, the stability of these COFs can be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Thiophene-based compounds have been found to be potent biochemical materials and are ubiquitous molecules in our life

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack formylation of thiophene derivatives. This method uses the Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce formyl groups into the thiophene ring .

Industrial Production Methods: Industrial production of this compound often involves optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Thiophene-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiophene-3,4-dicarboxylic acid.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and hydrazines are used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Thiophene-3,4-dicarboxylic acid.

Reduction: Thiophene-3,4-dimethanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Thiophene-3,4-dicarbaldehyde has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

Biology: It is used in the development of fluorescent probes and sensors for detecting biological molecules.

Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals with anti-inflammatory and anticancer properties.

Industry: It is utilized in the production of organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Thiophene-2,5-dicarbaldehyde: Similar structure but with formyl groups at the 2 and 5 positions.

Thiophene-3-carbaldehyde: Contains only one formyl group at the 3 position.

Thieno[3,4-b]thiophene-2-carbaldehyde: A fused thiophene derivative with different electronic properties.

Uniqueness: Thiophene-3,4-dicarbaldehyde is unique due to the positioning of its formyl groups, which allows for specific reactivity patterns and applications that are not possible with other thiophene derivatives. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .

Biological Activity

Thiophene-3,4-dicarbaldehyde (TT) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of TT, supported by data tables and case studies from recent research.

Overview of this compound

This compound is a derivative of thiophene, characterized by two aldehyde groups at the 3 and 4 positions of the thiophene ring. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antioxidant Activity

TT has demonstrated notable antioxidant properties. In a study assessing the antioxidant capacity of various thiophene derivatives, TT exhibited significant inhibition of free radicals. The antioxidant activity was measured using the ABTS assay, where TT showed comparable results to ascorbic acid, indicating its potential as a natural antioxidant.

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| TT | 62.0 |

| Ascorbic Acid | 88.44 |

The presence of electron-donating groups in TT enhances its ability to scavenge free radicals, contributing to its antioxidant efficacy .

Antibacterial Activity

TT also exhibits antibacterial properties against various pathogenic bacteria. Research has shown that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The antibacterial activity was evaluated using disc diffusion methods, with results indicating that TT's effectiveness is comparable to standard antibiotics like ampicillin.

| Bacterial Strain | % Inhibition by TT | % Inhibition by Ampicillin |

|---|---|---|

| S. aureus | 86.9 | 80.0 |

| B. subtilis | 75.0 | 70.0 |

| E. coli | 40.0 | 60.0 |

| P. aeruginosa | 30.0 | 50.0 |

The mechanism behind TT's antibacterial activity is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antifungal Activity

In addition to its antibacterial effects, TT has shown antifungal activity against several fungal strains. It was tested against Candida albicans and Aspergillus niger, demonstrating significant inhibition.

| Fungal Strain | % Inhibition by TT |

|---|---|

| C. albicans | 70.0 |

| A. niger | 65.0 |

These findings suggest that TT could be a potential candidate for developing antifungal agents .

The biological activities of TT can be attributed to several mechanisms:

- Antioxidant Mechanism : TT's ability to donate electrons helps neutralize free radicals, reducing oxidative stress in cells.

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis and function through its reactive aldehyde groups.

- Antifungal Mechanism : Similar to its antibacterial action, TT likely interferes with the integrity and function of fungal cell membranes.

Case Studies

- Antioxidant Efficacy : A study conducted on various thiophene derivatives revealed that modifications in the electron-donating groups significantly impacted the antioxidant activity of TT compared to other derivatives .

- Antibacterial Testing : A comparative study involving TT and commercial antibiotics highlighted its superior activity against certain Gram-positive bacteria, suggesting its potential use in treating infections resistant to conventional antibiotics .

- Fungal Resistance : Research indicated that TT could inhibit fungal growth effectively, providing insights into its application in agricultural settings as a natural fungicide .

Properties

IUPAC Name |

thiophene-3,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-1-5-3-9-4-6(5)2-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYSRLXIEWTZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483946 | |

| Record name | thiophene-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-31-0 | |

| Record name | thiophene-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions of Thiophene-3,4-dicarbaldehyde with aromatic amines and how is the reaction mechanism supported?

A1: this compound (1) exhibits interesting reactivity with aromatic amines depending on the reaction conditions. In the presence of 2-mercaptoethanol, it forms N-aryl-5,6-dihydro-4-oxo-4H-thieno[3,4-c]pyrroles (2) and N-aryl-4-arylimino-5,6-dihydro-4H-thieno[3,4-c]pyrroles (3) []. The reaction mechanism for these transformations has been investigated using labelling experiments and NMR spectral analysis, providing evidence for the proposed pathways [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.